9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Brand Name: Vulcanchem
CAS No.: 929440-82-4
VCID: VC7665516
InChI: InChI=1S/C26H23NO4/c1-29-20-9-7-18(8-10-20)13-14-27-15-22-24(31-17-27)12-11-21-25(28)23(16-30-26(21)22)19-5-3-2-4-6-19/h2-12,16H,13-15,17H2,1H3
SMILES: COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Molecular Formula: C26H23NO4
Molecular Weight: 413.473

9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

CAS No.: 929440-82-4

Cat. No.: VC7665516

Molecular Formula: C26H23NO4

Molecular Weight: 413.473

* For research use only. Not for human or veterinary use.

9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one - 929440-82-4

Specification

CAS No. 929440-82-4
Molecular Formula C26H23NO4
Molecular Weight 413.473
IUPAC Name 9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Standard InChI InChI=1S/C26H23NO4/c1-29-20-9-7-18(8-10-20)13-14-27-15-22-24(31-17-27)12-11-21-25(28)23(16-30-26(21)22)19-5-3-2-4-6-19/h2-12,16H,13-15,17H2,1H3
Standard InChI Key CMXLHPOBDDAMIM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

The compound’s IUPAC name, 9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f]benzoxazin-4-one, reflects its intricate framework . Key structural components include:

  • A chromene moiety (pyrano[2,3-f]benzoxazin-4-one) forming the central scaffold.

  • A 4-methoxyphenethyl group (-CH2_2CH2_2C6_6H4_4OCH3_3) at position 9, introducing electron-donating methoxy functionality.

  • A phenyl ring at position 3, contributing aromatic character and potential π-π stacking interactions.

The SMILES representation, COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2, further clarifies the connectivity of substituents. X-ray crystallography or NMR data would resolve stereochemical ambiguities, but such details are absent in current literature.

Table 1: Key Identifiers of 9-(4-Methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one

PropertyValueSource
CAS No.929440-82-4
Molecular FormulaC26H23NO4\text{C}_{26}\text{H}_{23}\text{NO}_4
Molecular Weight413.473 g/mol
IUPAC Name9-[2-(4-Methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f]benzoxazin-4-one
SMILESCOC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2

Synthesis and Reaction Pathways

Challenges in Synthesis

  • Regioselectivity: Ensuring proper alignment of methoxyphenethyl and phenyl groups during cyclization.

  • Purification: Chromatographic techniques (TLC, HPLC) are critical due to the compound’s moderate polarity.

  • Yield Optimization: Reaction temperatures and solvent choices (e.g., DMF, THF) significantly impact output.

Physicochemical Properties

Molecular Characteristics

The compound’s logP (partition coefficient), estimated at ~4.55 based on analogous structures , suggests moderate lipophilicity, favoring membrane permeability in biological systems . Its polar surface area (67.64 Ų) and hydrogen-bonding capacity (1 donor, 7 acceptors) further influence solubility and bioavailability.

Table 2: Comparative Analysis of Chromeno-Oxazine Derivatives

CompoundMolecular WeightlogPPolar Surface Area (Ų)
9-(4-Methoxyphenethyl)-3-phenyl-...413.474.55*67.64*
3-(4-Chlorophenyl)-9-(4-methoxyphenyl)-...419.864.7265.81
3-(4-Methoxyphenyl)-9-(5-methylpyridin-2-yl)-...427.483.8972.15

*Estimated from structural analogs .

Solubility and Stability

No experimental solubility data exists, but the methoxy group’s electron-donating nature likely enhances solubility in polar aprotic solvents (e.g., DMSO). Stability under acidic/basic conditions remains unstudied, though oxazine rings are generally prone to hydrolysis.

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